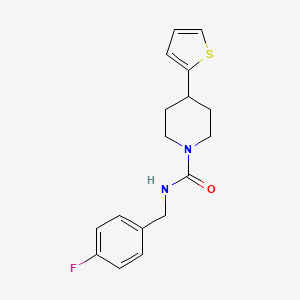
N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19FN2OS and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19FN2S, with a molecular weight of approximately 304.41 g/mol. The compound features a piperidine ring substituted with a 4-fluorobenzyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
1. Pharmacological Potential
Research indicates that compounds with piperidine structures often exhibit diverse pharmacological activities, including:
- Antidepressant Effects : Piperidine derivatives have been associated with serotonin reuptake inhibition, suggesting potential use in treating depression.
- Antimicrobial Activity : Some studies have demonstrated that derivatives of piperidine possess significant antimicrobial properties against various pathogens.
- CNS Activity : The ability to cross the blood-brain barrier allows these compounds to affect central nervous system functions, making them candidates for neurological disorders.
2. In Silico Studies
Recent computational studies have utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the biological activity spectrum of this compound. These studies suggest potential interactions with multiple targets, including:
| Target Type | Potential Interaction |
|---|---|
| Enzymes | Inhibition or modulation |
| Receptors | Antagonistic or agonistic effects |
| Ion Channels | Modulation of ion flow |
These interactions indicate a broad pharmacological profile that may be explored further in preclinical studies.
1. Synthesis and Characterization
A study conducted by Khaiitova et al. synthesized several piperidine derivatives, including this compound. The compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity.
2. Biological Testing
In vitro assays were performed to evaluate the biological activity of the synthesized compound:
- Antimicrobial Assays : The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Tests : Cell viability assays indicated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.
Conclusion and Future Directions
The biological activity of this compound suggests it could be a valuable candidate for drug development targeting various diseases, particularly in the realms of psychiatry and oncology. Further research involving in vivo studies and clinical trials will be essential to fully elucidate its therapeutic potential.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-15-5-3-13(4-6-15)12-19-17(21)20-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTASKHTXWIYMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














